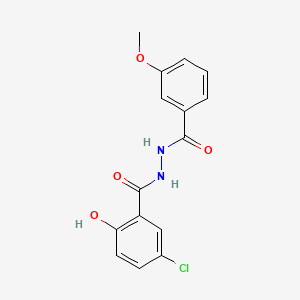![molecular formula C20H18FNO B5879944 N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, also known as FBA, is a chemical compound that is commonly used in scientific research. It is a small molecule that can be easily synthesized and has a range of potential applications in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is not fully understood, but it is believed to involve the inhibition of histone deacetylases. This inhibition leads to changes in gene expression and cell signaling, which can ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting cell signaling pathways. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been shown to inhibit the growth and proliferation of cancer cells, and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its ease of synthesis. It is a relatively simple molecule that can be synthesized using a variety of methods. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is also readily available from commercial suppliers. However, one of the main limitations of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its potential toxicity. It is important to use caution when handling N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, as it can be harmful if ingested or inhaled.
Orientations Futures
There are many potential future directions for research involving N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline. One area of interest is the development of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline derivatives with improved potency and selectivity. Another area of interest is the study of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in combination with other drugs, such as chemotherapy agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-fluorobenzyl alcohol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction produces 4-[(2-fluorobenzyl)oxy]benzyl bromide, which can then be reacted with aniline in the presence of a palladium catalyst to yield N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline.
Applications De Recherche Scientifique
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as histone deacetylases, which play a role in gene expression and cell signaling. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-20-9-5-4-6-17(20)15-23-19-12-10-16(11-13-19)14-22-18-7-2-1-3-8-18/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQCBQKAKTKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)


![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)


